molecular formula C4HCl2F3N2 B2773538 4,5-Dichloro-2-(trifluoromethyl)imidazole CAS No. 64736-49-8

4,5-Dichloro-2-(trifluoromethyl)imidazole

Cat. No.: B2773538
CAS No.: 64736-49-8
M. Wt: 204.96
InChI Key: ILZVPHDSQNNZBX-UHFFFAOYSA-N
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Description

4,5-Dichloro-2-(trifluoromethyl)imidazole is a heterocyclic compound that features both chlorine and trifluoromethyl functional groups attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dichloro-2-(trifluoromethyl)imidazole typically involves the reaction of 4,5-dichloroimidazole with trifluoromethylating agents. One common method includes the use of trifluoromethyl iodide (CF₃I) in the presence of a base such as potassium carbonate (K₂CO₃) under reflux conditions . Another approach involves the use of trifluoromethyl sulfonic acid (CF₃SO₃H) as the trifluoromethylating agent .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates, optimizing the production efficiency .

Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Dichloro-2-(trifluoromethyl)imidazole is unique due to the presence of both chlorine and trifluoromethyl groups, which confer distinct electronic and steric properties. These features make it a versatile intermediate in the synthesis of various complex molecules .

Biological Activity

4,5-Dichloro-2-(trifluoromethyl)imidazole is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential applications in various therapeutic areas.

This compound is characterized by its unique structure, which includes two chlorine atoms and a trifluoromethyl group attached to an imidazole ring. The presence of these substituents significantly influences its chemical reactivity and biological activity.

Antimicrobial Activity

One of the prominent biological activities of this compound is its antimicrobial effect. Studies have shown that derivatives of imidazole compounds exhibit significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The structural features that contribute to this activity include the presence of halogen atoms and electron-withdrawing groups, which enhance the compound's ability to penetrate bacterial membranes and disrupt cellular functions .

Table 1: Antimicrobial Efficacy Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus20 mg/mL40 mg/mL
MRSA40 mg/mL80 mg/mL
Escherichia coli40 mg/mL80 mg/mL
Klebsiella pneumoniae80 mg/mL160 mg/mL

The mechanism through which this compound exerts its antimicrobial effects involves interference with bacterial cell wall synthesis and disruption of protein synthesis. The imidazole ring is known to interact with essential enzymes involved in these processes, leading to cell death .

Study on Antibacterial Properties

A study conducted by researchers in 1999 explored various analogs of imidazole derivatives, including this compound. The findings indicated that compounds with similar structures demonstrated potent antibacterial activity against MRSA and other resistant strains. The study emphasized the importance of structural modifications in enhancing biological efficacy .

Evaluation of Antimicrobial Extracts

In another investigation, extracts containing 4-fluoro-2-trifluoromethyl imidazole were analyzed for their antimicrobial properties. The results showed significant inhibition against clinical strains of bacteria such as Staphylococcus epidermidis and Bacillus cereus, highlighting the potential clinical applications of imidazole derivatives in treating infections caused by resistant bacteria .

Properties

IUPAC Name

4,5-dichloro-2-(trifluoromethyl)-1H-imidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HCl2F3N2/c5-1-2(6)11-3(10-1)4(7,8)9/h(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILZVPHDSQNNZBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(N1)C(F)(F)F)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HCl2F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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